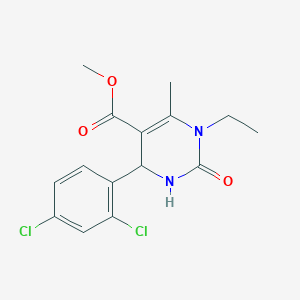![molecular formula C13H14ClNO3S B4163825 1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione](/img/structure/B4163825.png)
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione is an organic compound that features a pyrrolidinedione core with a 3-[(4-chlorophenyl)thio]propoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorothiophenol with 3-chloropropanol to form 3-[(4-chlorophenyl)thio]propanol. This intermediate is then reacted with 2,5-pyrrolidinedione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the pyrrolidinedione ring can be reduced to hydroxyl groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinedione ring.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-(4-morpholinyl)anilino)-2,5-pyrrolidinedione
- 1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio}-2,5-pyrrolidinedione
Uniqueness
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinedione core with a 3-[(4-chlorophenyl)thio]propoxy group makes it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-10-2-4-11(5-3-10)19-9-1-8-18-15-12(16)6-7-13(15)17/h2-5H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGDJIRHEIAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-aminophenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4163757.png)
![5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163763.png)
![6'-amino-5-bromo-1-ethyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4163768.png)

![3,3'-[(5-chloro-2-hydroxy-3-nitrophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163793.png)
![7-[(2-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4163796.png)

![1-(2-Chlorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B4163815.png)
![3-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}sulfonyl)-4-methoxybenzamide](/img/structure/B4163817.png)
![2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride](/img/structure/B4163819.png)
![2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4163832.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163842.png)
![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163844.png)
